molecular formula C15H14FNO B312698 N-(2,3-dimethylphenyl)-2-fluorobenzamide

N-(2,3-dimethylphenyl)-2-fluorobenzamide

Cat. No.: B312698
M. Wt: 243.28 g/mol
InChI Key: AXKGSNLSZYHGIG-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-2-fluorobenzamide is a benzamide derivative featuring a 2-fluorobenzoyl group linked to a 2,3-dimethyl-substituted aniline moiety. While the provided evidence primarily focuses on fluorinated analogs (e.g., N-(2,3-difluorophenyl)-2-fluorobenzamide, "Fo23"), the dimethyl variant introduces steric and electronic effects distinct from fluorine substitution. This analysis compares its structural, physicochemical, and functional properties with halogenated analogs and related benzamides.

Properties

Molecular Formula

C15H14FNO

Molecular Weight

243.28 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-fluorobenzamide

InChI

InChI=1S/C15H14FNO/c1-10-6-5-9-14(11(10)2)17-15(18)12-7-3-4-8-13(12)16/h3-9H,1-2H3,(H,17,18)

InChI Key

AXKGSNLSZYHGIG-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2F)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2F)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Fluorinated and Chlorinated Analogs

Structural and Crystallographic Differences

The crystal structures of fluorinated benzamides, such as Fo23 (N-(2,3-difluorophenyl)-2-fluorobenzamide), reveal key features:

  • Aromatic Ring Planarity : Fo23 exhibits near-coplanar aromatic rings (interplanar angle: 0.5°) with the amide group tilted ~23° from the rings due to 1D hydrogen bonding along the a-axis .
  • Hydrogen Bonding: Dominant N–H···O and C–H···F interactions stabilize the crystal lattice, forming an R₂²(12) synthon involving two fluorines and a hydrogen bond donor .
  • Fluorine-Specific Interactions : C–F···C ring stacking (3.15–3.40 Å) and H···F contacts (2.17–2.56 Å) contribute to molecular packing .

In contrast, N-(2,3-dimethylphenyl)-2-fluorobenzamide lacks fluorine’s electronegativity, reducing dipole-driven interactions. Dimethyl groups introduce steric hindrance, likely disrupting planarity and altering hydrogen-bonding networks.

Table 1: Structural Comparison of Selected Benzamides
Compound Substituents Space Group Key Interactions Interplanar Angle (°) Reference
Fo23 (Fluorinated) 2-F, 2,3-diF Pn (No. 7) N–H···O, C–H···F, C–F···C stacking 0.5
JOFHAO (Chlorinated) 2-Cl, 2,3-diCl Pc (No. 7) Cl···Cl, N–H···O, Z’ = 2 conformers Not reported
Fo24 (2,4-Difluorinated) 2-F, 2,4-diF P21/c Similar to Fo23 but altered stacking Not reported
Target Compound (Dimethyl) 2-F, 2,3-diCH₃ Undetermined Likely C–H···O, reduced H-bonding Likely >0.5° Inferred

Physicochemical Properties

  • Melting Points : Fo23 melts at 100–102°C , while chlorinated analogs (e.g., JOFHAO) typically exhibit higher melting points due to stronger halogen interactions. The dimethyl variant may have a lower melting point due to reduced polarity.
  • Solubility: Fluorine’s electronegativity enhances aqueous solubility via hydrogen bonding.
  • Synthetic Yield : Fo23 is synthesized in 88% yield via condensation of 2-fluorobenzoyl chloride with 2,3-difluoroaniline . The dimethyl variant’s synthesis may require optimized conditions to manage steric effects.

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